molecular formula C11H16O3 B1458128 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene CAS No. 72244-69-0

1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene

Cat. No.: B1458128
CAS No.: 72244-69-0
M. Wt: 196.24 g/mol
InChI Key: WUHULEGZKZWPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene: is an organic compound with the molecular formula C11H16O3 It is a derivative of benzene, where the benzene ring is substituted with a 1,1-dimethoxyethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then treated with methanol to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and dimethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.

    Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation or reduction reactions. It may also interact with receptors or other proteins, influencing biological processes and pathways.

Comparison with Similar Compounds

    1-(1,1-Dimethoxyethyl)benzene: Similar structure but lacks the methoxy group on the benzene ring.

    2-Methoxybenzaldehyde: Contains a methoxy group but lacks the dimethoxyethyl group.

    1-(1,1-Dimethoxyethyl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position on the benzene ring.

Uniqueness: 1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene is unique due to the presence of both the 1,1-dimethoxyethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(1,1-dimethoxyethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(13-3,14-4)9-7-5-6-8-10(9)12-2/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHULEGZKZWPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene
Reactant of Route 2
Reactant of Route 2
1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene
Reactant of Route 3
Reactant of Route 3
1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene
Reactant of Route 4
Reactant of Route 4
1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene
Reactant of Route 5
1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene
Reactant of Route 6
Reactant of Route 6
1-(1,1-Dimethoxy-ethyl)-2-methoxy-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.